(9beta,11beta)-9,11-Epoxy-pregna-1,4,16-triene-3,20-dione
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Overview
Description
(9beta,11beta)-9,11-Epoxy-pregna-1,4,16-triene-3,20-dione is a synthetic steroid compound. It is structurally characterized by an epoxy group at the 9 and 11 positions, and it belongs to the class of glucocorticoids. This compound is known for its potent anti-inflammatory and immunosuppressive properties, making it valuable in various medical and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9beta,11beta)-9,11-Epoxy-pregna-1,4,16-triene-3,20-dione typically involves multiple steps, starting from a suitable steroid precursor. The key steps include the introduction of the epoxy group at the 9 and 11 positions and the formation of the triene structure. Common reagents used in these reactions include oxidizing agents and catalysts to facilitate the formation of the epoxy group.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(9beta,11beta)-9,11-Epoxy-pregna-1,4,16-triene-3,20-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the epoxy group or other functional groups.
Substitution: The compound can undergo substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can yield alcohols or alkanes.
Scientific Research Applications
(9beta,11beta)-9,11-Epoxy-pregna-1,4,16-triene-3,20-dione has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry and for studying reaction mechanisms.
Biology: Employed in research on cellular signaling pathways and gene expression.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory and autoimmune diseases.
Industry: Utilized in the development of new pharmaceuticals and as a precursor for other steroid compounds.
Mechanism of Action
The mechanism of action of (9beta,11beta)-9,11-Epoxy-pregna-1,4,16-triene-3,20-dione involves binding to glucocorticoid receptors in cells. This binding leads to the modulation of gene expression and the suppression of inflammatory responses. The compound affects various molecular targets and pathways, including the inhibition of pro-inflammatory cytokines and the activation of anti-inflammatory proteins.
Comparison with Similar Compounds
Similar Compounds
Betamethasone: Another glucocorticoid with similar anti-inflammatory properties.
Dexamethasone: Known for its potent immunosuppressive effects.
Prednisolone: Commonly used in the treatment of inflammatory conditions.
Uniqueness
(9beta,11beta)-9,11-Epoxy-pregna-1,4,16-triene-3,20-dione is unique due to its specific structural features, such as the epoxy group at the 9 and 11 positions and the triene structure. These features contribute to its distinct pharmacological profile and make it a valuable compound for research and therapeutic applications.
Properties
IUPAC Name |
(2S,10S,11S,15S)-14-acetyl-2,15-dimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6,13-trien-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O3/c1-12(22)15-6-7-16-17-5-4-13-10-14(23)8-9-20(13,3)21(17)18(24-21)11-19(15,16)2/h6,8-10,16-18H,4-5,7,11H2,1-3H3/t16-,17-,18?,19+,20-,21?/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMNKUQMTVARYAW-PIZCATRGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CCC2C1(CC3C4(C2CCC5=CC(=O)C=CC54C)O3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC[C@@H]2[C@@]1(CC3C4([C@H]2CCC5=CC(=O)C=C[C@@]54C)O3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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